molecular formula C19H26O3 B14511162 1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid CAS No. 62664-72-6

1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid

Katalognummer: B14511162
CAS-Nummer: 62664-72-6
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: VUJBDSPFXOSLML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid is an organic compound with a complex structure It is characterized by the presence of a cyclohexane ring, a carboxylic acid group, and a 4-methylphenyl group

Vorbereitungsmethoden

The synthesis of 1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-methylbenzaldehyde with propylmagnesium bromide to form the corresponding alcohol. This intermediate is then oxidized to form the ketone. The ketone is subsequently reacted with cyclohexanecarboxylic acid under acidic conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby affecting neuronal signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid can be compared with similar compounds such as:

    2-(4-Methylphenyl)propanoic acid: This compound has a similar aromatic ring but lacks the cyclohexane ring and carboxylic acid group.

    4-(4-Methylphenyl)-4-oxobutyric acid: This compound has a similar aromatic ring and ketone group but differs in the overall structure and functional groups.

Eigenschaften

CAS-Nummer

62664-72-6

Molekularformel

C19H26O3

Molekulargewicht

302.4 g/mol

IUPAC-Name

1-[2-(4-methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H26O3/c1-3-6-16-7-4-5-12-19(16,18(21)22)13-17(20)15-10-8-14(2)9-11-15/h8-11,16H,3-7,12-13H2,1-2H3,(H,21,22)

InChI-Schlüssel

VUJBDSPFXOSLML-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CCCCC1(CC(=O)C2=CC=C(C=C2)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.